2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Differentiation

2,4-Dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 1651890-99-1, MFCD31925065) is a partially saturated, C5-methylated, C2/C4-dichlorinated pyrrolo[2,3-d]pyrimidine building block with molecular formula C₇H₇Cl₂N₃ and a molecular weight of 204.06 g/mol. It belongs to the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine subclass, a privileged scaffold in kinase inhibitor medicinal chemistry, where the dihydro saturation state and the 5-methyl substituent collectively differentiate it from aromatic (7H) and non-methylated dihydro analogs.

Molecular Formula C7H7Cl2N3
Molecular Weight 204.05 g/mol
Cat. No. B13016446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC7H7Cl2N3
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESCC1CNC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C7H7Cl2N3/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h3H,2H2,1H3,(H,10,11,12)
InChIKeyRSYANOBVEKPWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Procurement Guide: Structural Identity, Analytical Benchmarks, and Core Specifications


2,4-Dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 1651890-99-1, MFCD31925065) is a partially saturated, C5-methylated, C2/C4-dichlorinated pyrrolo[2,3-d]pyrimidine building block with molecular formula C₇H₇Cl₂N₃ and a molecular weight of 204.06 g/mol . It belongs to the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine subclass, a privileged scaffold in kinase inhibitor medicinal chemistry, where the dihydro saturation state and the 5-methyl substituent collectively differentiate it from aromatic (7H) and non-methylated dihydro analogs [1]. The compound is supplied as a research-grade intermediate, with vendor-certified purities ranging from 95% to 98% and batch-specific QC documentation (NMR, HPLC, GC) available from multiple suppliers .

Why 2,4-Dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Cannot Be Casually Substituted with Aromatic or Non-methylated Analogs in Medicinal Chemistry Campaigns


Within the pyrrolo[2,3-d]pyrimidine intermediate family, substitution at the level of saturation state (6,7-dihydro vs. fully aromatic 7H), methyl group placement (C5 vs. C7 vs. unmethylated), and chlorination pattern (C2/C4) collectively dictate both the reactivity profile in downstream cross-coupling reactions and the physicochemical properties of final drug candidates. The 6,7-dihydro-5H scaffold introduces a stereogenic center at C5 when methylated, enabling exploration of chirality-dependent target engagement that flat aromatic analogs cannot access [1]. The 5-methyl group in this specific compound exerts steric and electronic modulation on the C4 chlorine reactivity in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling, altering regioselectivity outcomes relative to the 5-unsubstituted 2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine [2]. Furthermore, 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been specifically cited as a key intermediate en route to 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives developed as FAK/Pyk2 dual inhibitors (WO2012092880, US9428508), establishing a direct patent-to-compound provenance trace that generic, unclaimed dihydro or aromatic analogs do not share [3].

Quantitative Differentiation Evidence for 2,4-Dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine vs. Closest Analogs


Saturation State and Methylation Pattern: Structural Differentiation vs. 7H-aromatic and Non-methylated Dihydro Analogs

This compound possesses a 6,7-dihydro-5H saturation state with a methyl substituent at C5, producing a sp³-hybridized C5 carbon and a molecular formula of C₇H₇Cl₂N₃ (MW 204.06) . In contrast, the aromatic 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060815-86-2) has an sp²-hybridized C5 with formula C₇H₅Cl₂N₃ (MW 202.04) and lacks the saturated 6,7-ethylene bridge, while 2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 2139336-89-1, MFCD32063338) retains the saturated scaffold but bears no methyl group (C₆H₅Cl₂N₃, MW 190.03) [1]. The 5-methyl group introduces a stereocenter and adds 14 Da relative to the non-methylated dihydro analog.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Differentiation

Purity Grade and QC Documentation Availability: Comparative Analysis Across Vendor Landscape

The target compound is commercially available at 98% purity with accompanying batch-specific analytical documentation (NMR, HPLC, GC) from Bidepharm and Leyan . The 95% purity grade is also available from CymitQuimica, and a 97% grade from AChemBlock . In contrast, the non-methylated dihydro analog 2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 2139336-89-1) is predominantly offered at 97–98% but with fewer suppliers providing full QC documentation packages, and the 5-methyl-7H-aromatic analog (CAS 1060815-86-2) is listed at 95–97% purity with limited batch QC availability .

Chemical Procurement Quality Assurance Batch Reproducibility

Patent-Linked Application Provenance: FAK/Pyk2 Inhibitor Synthesis Intermediate

Derivatives of 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are explicitly claimed as synthetic intermediates in WO2012092880A1 / US9428508B2, which describes 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines as FAK and Pyk2 dual inhibitors [1]. The 6-(2,4-dichloro)benzyl-substituted analog in the pyrrolo[2,3-d]pyrimidine series was independently identified as a selective EGFR kinase inhibitor with submicromolar activity in whole-cell assays (Gangjee et al., Cancer Res. 2005) [2]. In contrast, the 7H-aromatic 5-methyl analog (CAS 1060815-86-2) and the 7-methyl-7H analog (CAS 90213-67-5) are primarily described in patent literature as intermediates for JAK inhibitors (Pfizer pyrrolo[2,3-d]pyrimidine series) rather than FAK/Pyk2-targeted programs [3][4].

Kinase Inhibitor Development Focal Adhesion Kinase Patent-Backed Intermediate

Price Point and Commercial Accessibility vs. Aromatic and Non-methylated Dihydro Analogs

The target compound is priced at approximately $3,295 per gram (AChemBlock, 97% purity) and $905 per 250 mg . The 5-methyl-7H-aromatic analog (CAS 1060815-86-2) is listed at $165 per 250 mg (AChemBlock, 97%) — approximately 5.5× less expensive on a per-gram basis . The 7-methyl-7H-aromatic analog (CAS 90213-67-5) is priced at roughly $648 per gram (ChemSrc, 98%) . The non-methylated 6,7-dihydro analog (CAS 2139336-89-1) is quoted at €1,114 per gram (CymitQuimica) .

Procurement Economics Research Supply Chain Cost Efficiency

Reactivity Differentiation: C4-Selective Functionalization Enabled by 5-Methyl Steric and Electronic Effects

In 2,4-dichloropyrrolo[2,3-d]pyrimidine systems, the C4 chlorine is inherently more reactive toward nucleophilic aromatic substitution and palladium-catalyzed cross-coupling than the C2 chlorine [1]. The presence of a 5-methyl substituent in the target compound introduces additional steric shielding adjacent to C4, which can further modulate the C4/C2 selectivity ratio in Suzuki-Miyaura reactions. Studies on 2,4-dichloropyrrolo[2,3-d]pyrimidine (without 5-methyl) demonstrate that Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine/K₃PO₄ selectively produces 4-aryl-2-chloro-pyrrolo[2,3-d]pyrimidines as the major monofunctionalized product, with the C4/C2 selectivity ratio influenced by steric and electronic factors at the adjacent positions [1]. The 5-methyl group in the target compound is expected to enhance this C4 preference relative to the non-methylated analog.

Synthetic Chemistry Regioselective Functionalization Cross-Coupling

Storage and Handling Stability: Temperature-Sensitive Dihydro Scaffold vs. Aromatic Analogs

The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold contains a partially saturated ring system that is inherently more susceptible to oxidation than the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine core . Vendor specifications for the target compound recommend storage at 0–8°C, and the compound carries GHS hazard statements for skin and respiratory irritation (H315, H317, H319, H335) . In contrast, the aromatic 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-67-5) is reported with a melting point of 247–250°C and is generally handled as a room-temperature-stable solid [1].

Compound Storage Stability Profiling Procurement Logistics

Optimal Procurement and Research Application Scenarios for 2,4-Dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine


Chiral Kinase Inhibitor Lead Generation Requiring a C5 Stereocenter

For medicinal chemistry programs targeting FAK, Pyk2, or EGFR kinases where chirality at the C5 position of the pyrrolopyrimidine scaffold is a design requirement, 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is the only commercially available intermediate among its closest analogs that possesses a stereogenic C5 center [1]. The 5-methyl-6,7-dihydro scaffold directly maps onto the core structure claimed in WO2012092880A1 (FAK/Pyk2 inhibitors), providing a patent-validated starting point for lead optimization [2]. The two chlorine atoms at C2 and C4 serve as orthogonal handles for sequential diversification via SNAr or cross-coupling chemistry, enabling efficient parallel library synthesis with regiocontrol biased toward initial C4 functionalization [3].

SAR Exploration of Saturation State Effects on Kinase Selectivity

When structure-activity relationship (SAR) studies require systematic comparison of 6,7-dihydro-5H versus fully aromatic 7H scaffolds against a kinase panel, this compound serves as the dihydro-5-methyl benchmark. Direct procurement of the matched aromatic comparator 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060815-86-2) enables a head-to-head saturation state SAR pair with all other substituents held constant (C2-Cl, C4-Cl, C5-CH₃) [1]. The EGFR kinase literature demonstrates that the 6,7-dihydro scaffold can produce submicromolar cellular activity when elaborated with appropriate C6-benzyl substituents, establishing the biological relevance of this saturation state [2].

Sequential C4-then-C2 Derivatization for Focused Kinase Libraries

For synthetic chemistry workflows requiring sequential regioselective functionalization, the target compound's C4 chlorine is expected to be more reactive than C2 due to both the intrinsic electronic bias of the pyrrolo[2,3-d]pyrimidine system and the steric influence of the adjacent 5-methyl group [1]. This enables a two-step diversification strategy: first, C4-selective Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce an aryl or amino substituent; second, C2 functionalization under more forcing conditions to install a second diversity element. This sequential approach minimizes statistical mixtures and simplifies chromatographic purification, advantages not available when using non-methylated analogs that lack the 5-methyl steric directing effect [1].

Procurement for FAK/Pyk2 Dual Inhibitor Development Programs

Research groups engaged in focal adhesion kinase (FAK) or proline-rich tyrosine kinase 2 (Pyk2) inhibitor development should prioritize this intermediate based on its direct patent linkage to the 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine chemotype disclosed in WO2012092880A1 and US9428508B2 [1]. The patent literature explicitly describes the conversion of 2,4-dichloro intermediates to 2,4-diamino derivatives via SNAr with amines, followed by elaboration at N7 and C6 positions for target engagement optimization [1]. Selecting an intermediate with established prior art in the FAK/Pyk2 space reduces the intellectual property risk relative to procuring generic, non-patent-linked pyrrolopyrimidine building blocks.

Quote Request

Request a Quote for 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.